molecular formula C25H19ClN2O2 B2634989 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one CAS No. 402951-66-0

6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one

Cat. No.: B2634989
CAS No.: 402951-66-0
M. Wt: 414.89
InChI Key: NBABFWAIZVHWIL-UHFFFAOYSA-N
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Description

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities, including antitumor, antiplatelet, and antiviral properties . The target compound, 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one, features a quinolinone core substituted at positions 3, 4, and 4. The 6-chloro group enhances lipophilicity and metabolic stability, while the 4-phenyl and 3-(dihydroisoxazolyl) moieties likely influence target binding and solubility.

Properties

CAS No.

402951-66-0

Molecular Formula

C25H19ClN2O2

Molecular Weight

414.89

IUPAC Name

6-chloro-3-[5-(4-methylphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C25H19ClN2O2/c1-15-7-9-16(10-8-15)22-14-21(28-30-22)24-23(17-5-3-2-4-6-17)19-13-18(26)11-12-20(19)27-25(24)29/h2-13,22H,14H2,1H3,(H,27,29)

InChI Key

NBABFWAIZVHWIL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC(=NO2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinolinone Core: The quinolinone core can be synthesized through the cyclization of an appropriate aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the Chloro Substituent: Chlorination of the quinolinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using phenyl acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Dihydroisoxazole Moiety: The dihydroisoxazole ring can be constructed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoxazole moiety, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can target the quinolinone core, potentially converting it to a dihydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxazole derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinolinone derivatives depending on the nucleophile used.

Scientific Research Applications

Antihypertensive Activity

Research indicates that derivatives of quinoline, including those similar to 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one, exhibit significant antihypertensive properties. For instance, compounds with similar structures have demonstrated effective α1-adrenergic receptor blocking activity, which is crucial for managing hypertension. In animal models, these compounds showed prolonged duration of action without adversely affecting heart rate .

Anticancer Properties

The compound's structural features suggest potential anticancer applications. Studies involving quinoline derivatives have shown promising results in inhibiting cancer cell proliferation. For example, compounds designed with similar isoxazole moieties have been evaluated for their cytotoxic effects against various cancer cell lines. They exhibited IC50 values comparable to established anticancer drugs, indicating their potential as viable therapeutic agents .

Antimicrobial Activity

Recent investigations into the antimicrobial properties of quinoline derivatives have highlighted their effectiveness against bacterial and fungal strains. The presence of the isoxazole ring in the structure enhances its bioactivity, making it a candidate for developing new antimicrobial agents .

Interaction with Biological Targets

The mechanism by which this compound exerts its effects involves interaction with specific proteins and enzymes within biological systems. For instance:

  • α1-Adrenergic Receptors : Compounds similar to this one have been shown to selectively block these receptors, leading to vasodilation and reduced blood pressure .
  • EGFR and HER2 Inhibition : Some derivatives demonstrate inhibitory activity against epidermal growth factor receptors (EGFR), which are critical in cancer progression. This inhibition can lead to reduced tumor growth and improved patient outcomes in cancer therapy .

Case Studies

StudyFindingsImplications
Antihypertensive Activity Compounds exhibited significant blood pressure reduction in hypertensive rats without affecting heart rate.Supports the development of new antihypertensive medications with fewer side effects.
Cytotoxicity Against Cancer Cells IC50 values ranged from 0.009 to 0.026 µM for EGFR inhibition.Highlights potential for developing targeted cancer therapies using this compound as a lead structure.
Antimicrobial Efficacy Demonstrated activity against multiple bacterial strains in vitro.Suggests utility in treating infections caused by resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, modulating their activity. The quinolinone core can intercalate with DNA, while the dihydroisoxazole moiety may interact with protein active sites, influencing biological pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Activity: The dihydroisoxazole ring in the target compound (vs. The 4-hydroxy group in Compound III () correlates with antioxidant efficacy, suggesting that polar substituents enhance redox activity .

Synthetic Strategies :

  • Compounds with dihydropyrazole substituents (e.g., ) are synthesized via hydrazine hydrate cyclization, whereas the dihydroisoxazole moiety in the target compound might require nitrile oxide cycloaddition or other methods .

Patent Landscape and Industrial Relevance

Patented quinolinone derivatives, such as those with 5-(diethylindenyl)aminoethyl substitutions () or fluorinated alkoxy chains (), emphasize the industrial focus on optimizing pharmacokinetics (e.g., lung function modulation ). The target compound’s p-tolyl group may offer patentability advantages due to its unique substitution pattern.

Computational and Experimental Data Gaps

  • Crystallography : SHELX () and WinGX () are widely used for structural validation, but the target compound’s crystal structure remains uncharacterized in the evidence.

Biological Activity

6-Chloro-4-phenyl-3-(5-(p-tolyl)-4,5-dihydroisoxazol-3-yl)quinolin-2(1H)-one is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

C22H20ClN3O\text{C}_{22}\text{H}_{20}\text{ClN}_3\text{O}

This structure includes a quinoline core, which is known for its diverse biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cytotoxicity Testing : The compound was evaluated against various cancer cell lines using the MTT assay. Results indicated an IC50 value in the low micromolar range, suggesting potent antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT116) cells .
Cell LineIC50 (µM)
Caco-237.4
HCT1168.9

These findings suggest that structural modifications can enhance the anticancer efficacy of quinoline derivatives.

Antimicrobial Activity

In addition to anticancer properties, the compound's potential antimicrobial effects were explored. A related study indicated that isoxazole derivatives exhibited notable inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the range of 25 µg/mL .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoline derivatives. The presence of different substituents on the quinoline ring and isoxazole moiety significantly influences their pharmacological profiles. For example:

  • Chloro Substitution : The introduction of chloro groups has been shown to enhance cytotoxicity against cancer cells by improving binding affinity to target proteins involved in cell proliferation pathways .

Case Studies

  • Case Study on Anticancer Activity : A study involving a series of quinolone derivatives demonstrated that modifications at the 4-position of the quinoline ring resulted in varying degrees of anticancer activity. The most active derivative showed an IC50 value of 0.4 µM against HL-60 leukemia cells, indicating that specific structural features are critical for enhancing antitumor efficacy .
  • Case Study on Antimicrobial Activity : Another investigation focused on thienyl-isoxazolines revealed comparable antimicrobial activity against Gram-positive and Gram-negative bacteria, with some derivatives exhibiting lower MIC values than traditional antibiotics .

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